Piperaquine D6

Beschreibung

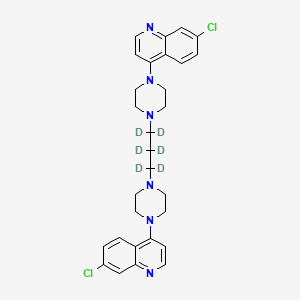

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRHFBCYFMIWHC-QLFBILJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Piperaquine-D6: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Piperaquine-D6, a deuterated isotopologue of the antimalarial drug piperaquine. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental protocols for its use in quantitative analysis are provided, alongside a proposed synthetic route.

Chemical Structure and Identification

Piperaquine-D6 is a stable isotope-labeled version of piperaquine, where six hydrogen atoms on the central propane linker have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of piperaquine in biological matrices.

Chemical Structure:

Figure 1: Chemical structures of piperaquine (left) and piperaquine-D6 (right).

IUPAC Name: 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline[1]

Table 1: Chemical Identifiers for Piperaquine-D6

| Identifier | Value |

| CAS Number | 1261394-71-1[1] |

| PubChem CID | 49849841[1] |

| Molecular Formula | C₂₉H₂₆D₆Cl₂N₆[2] |

| InChI | InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2[1] |

| InChIKey | UCRHFBCYFMIWHC-QLFBILJTSA-N[1] |

| Canonical SMILES | C1CN(CCN1C2=C3C=C(C=CC3=NC=C2)Cl)C(C(CN4CCN(CC4)C5=C6C=C(C=CC6=NC=C5)Cl)D)D |

Physicochemical Properties

The physicochemical properties of Piperaquine-D6 are very similar to those of its non-deuterated counterpart, piperaquine. The primary difference is the increased molecular weight due to the presence of deuterium atoms.

Table 2: Physicochemical Properties of Piperaquine and Piperaquine-D6

| Property | Piperaquine | Piperaquine-D6 |

| Molecular Weight | 535.51 g/mol [2] | 541.55 g/mol [2] |

| Monoisotopic Mass | 534.2065504 Da[3] | 540.2442109 Da[1] |

| Melting Point | 198-200°C (phosphate salt) | Not available |

| pKa (predicted) | 8.6, 6.5 (basic) | Not available |

| LogP (predicted) | 5.6[1][3] | 5.6[1][3] |

| Solubility | Slightly soluble in water at neutral pH; soluble in acidic solutions[4] | Expected to be similar to piperaquine |

Mechanism of Action

The antimalarial activity of piperaquine is attributed to its ability to interfere with the detoxification of heme in the digestive vacuole of the Plasmodium parasite.

Caption: Proposed mechanism of action of piperaquine.

Experimental Protocols

Synthesis of Piperaquine-D6

Proposed Synthetic Scheme:

-

Preparation of 1,3-dibromo-1,1,2,2,3,3-hexadeuteropropane: This deuterated alkylating agent can be synthesized from a suitable deuterated precursor, such as deuterated malonic acid, through reduction and subsequent bromination.

-

Alkylation of Piperazine: 1-(7-chloroquinolin-4-yl)piperazine is reacted with 1,3-dibromo-1,1,2,2,3,3-hexadeuteropropane in a suitable solvent (e.g., ethanol) and in the presence of a base (e.g., sodium bicarbonate) to yield Piperaquine-D6.

-

Purification: The crude product is purified by column chromatography or recrystallization to obtain Piperaquine-D6 of high purity.

Note: The synthesis of deuterated compounds requires specialized techniques and reagents and should be performed by experienced chemists in a suitable laboratory setting.

Quantification of Piperaquine in Human Plasma using UPLC-MS/MS

Piperaquine-D6 is primarily used as an internal standard for the accurate quantification of piperaquine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

-

Piperaquine reference standard

-

Piperaquine-D6 internal standard

-

Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade

-

Ultrapure water

-

Human plasma (blank)

Instrumentation:

-

Ultra-high performance liquid chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of piperaquine in a suitable solvent (e.g., 50:50 ACN:water with 0.1% FA).

-

Prepare a 1 mg/mL stock solution of Piperaquine-D6 in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the piperaquine stock solution with blank human plasma to prepare calibration standards at appropriate concentrations (e.g., 1 to 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 50 µL of plasma sample (unknown, calibrator, or QC), add 150 µL of a protein precipitation solution (e.g., ACN containing the Piperaquine-D6 internal standard at a fixed concentration).

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

-

UPLC-MS/MS Analysis:

-

UPLC Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient elution program to achieve separation of piperaquine from endogenous plasma components.

-

Flow rate: e.g., 0.4 mL/min.

-

Injection volume: e.g., 5 µL.

-

-

MS/MS Conditions:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

Piperaquine: m/z 535.2 → 288.2

-

Piperaquine-D6: m/z 541.2 → 294.2

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both piperaquine and Piperaquine-D6.

-

Calculate the peak area ratio (piperaquine/Piperaquine-D6).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of piperaquine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: A typical experimental workflow for piperaquine quantification.

Conclusion

Piperaquine-D6 is an indispensable tool for researchers and scientists in the field of antimalarial drug development and clinical pharmacology. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of piperaquine. This technical guide provides a comprehensive overview of its chemical properties and practical applications, serving as a valuable resource for professionals in the field.

References

- 1. Piperaquine D6 | C29H32Cl2N6 | CID 49849841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

"synthesis and purification of Piperaquine D6"

An In-depth Technical Guide to the Synthesis and Purification of Piperaquine D6

Introduction

Piperaquine is a bisquinoline antimalarial agent that has seen renewed interest as a partner drug in artemisinin-based combination therapies (ACTs), particularly with dihydroartemisinin.[1][2] Its long elimination half-life makes it effective in preventing recrudescence.[3] Isotopically labeled internal standards are crucial for the accurate quantification of drugs in biological matrices by mass spectrometry. Piperaquine D6, the hexadeuterated analog of piperaquine, serves as the ideal internal standard for such bioanalytical studies due to its chemical similarity to the analyte and its distinct mass.[3][4]

This technical guide provides a comprehensive overview of the synthesis and purification of Piperaquine D6. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the preparation and characterization of this essential analytical standard.

Synthesis of Piperaquine D6

The synthesis of Piperaquine D6 involves the coupling of two equivalents of 1-(7-chloroquinolin-4-yl)piperazine with a deuterated three-carbon linker. While specific literature detailing the synthesis of the D6 variant is sparse, the pathway can be reliably inferred from established syntheses of piperaquine.[5][6][7] The most common approach involves the nucleophilic substitution of a dihaloalkane by the secondary amine of the piperazine moiety.

The proposed synthetic pathway proceeds in two main stages:

-

Synthesis of the key intermediate, 1-(7-chloroquinolin-4-yl)piperazine. This is typically achieved by reacting 4,7-dichloroquinoline with piperazine.

-

Coupling of the intermediate with a deuterated linker. Two molecules of the 1-(7-chloroquinolin-4-yl)piperazine intermediate are coupled with 1,3-dibromopropane-d6 to form the final Piperaquine D6 product.

The deuterated label is introduced via the propyl chain, as confirmed by the IUPAC name: 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline.[8]

References

- 1. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Piperaquine D6 | C29H32Cl2N6 | CID 49849841 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Stability of Piperaquine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Piperaquine-d6 (PQ-d6), a critical reagent used as an internal standard in bioanalytical studies. This document outlines the methodologies for assessing these quality attributes, presents typical data, and offers detailed experimental protocols to ensure the integrity and reliability of research and development activities involving piperaquine.

Introduction to Piperaquine-d6

Piperaquine (PQ) is an antimalarial drug, and its deuterated analog, Piperaquine-d6, is essential for the accurate quantification of piperaquine in biological matrices. The substitution of six hydrogen atoms with deuterium results in a mass shift that allows it to be distinguished from the non-labeled drug by mass spectrometry, without significantly altering its chemical properties. The reliability of pharmacokinetic and other quantitative studies hinges on the isotopic purity and stability of the deuterated internal standard.

Isotopic Purity of Piperaquine-d6

Isotopic purity is a critical parameter that defines the percentage of the molecule that is fully deuterated at the intended positions, as well as the distribution of other isotopic species. High isotopic purity is necessary to minimize cross-signal interference with the analyte and ensure accurate quantification.

Quantitative Data for Isotopic Purity

The isotopic purity of Piperaquine-d6 is typically determined using high-resolution mass spectrometry (HRMS). Commercially available Piperaquine-d6 generally exhibits an isotopic purity of ≥99%.[1] The following table summarizes a typical isotopic distribution for a batch of Piperaquine-d6.

| Isotopic Species | Description | Relative Abundance (%) |

| d6 | Fully deuterated | ≥ 99.0 |

| d5 | Five deuterium atoms | < 1.0 |

| d4 | Four deuterium atoms | < 0.5 |

| d3 | Three deuterium atoms | < 0.1 |

| d2 | Two deuterium atoms | < 0.1 |

| d1 | One deuterium atom | < 0.1 |

| d0 | Non-deuterated | < 0.1 |

Experimental Protocol for Isotopic Purity Determination by LC-MS/MS

This protocol describes a general method for determining the isotopic purity of Piperaquine-d6 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the relative abundance of each isotopic species of Piperaquine-d6.

Materials:

-

Piperaquine-d6 sample

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap)

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of Piperaquine-d6 in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure the elution and separation of Piperaquine-d6 from any impurities.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan from m/z 535 to 545 to observe the isotopic cluster.

-

Selected Reaction Monitoring (SRM) for Piperaquine: m/z 535 → 288

-

SRM for Piperaquine-d6: m/z 541 → 294[1]

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

-

-

Data Analysis:

-

Integrate the peak areas for each isotopic species (d0 to d6) from the full scan mass spectrum.

-

Calculate the relative abundance of each species as a percentage of the total integrated area of all isotopic peaks.

-

Workflow for Isotopic Purity Assessment

Caption: Workflow for Isotopic Purity Assessment of Piperaquine-d6.

Stability of Piperaquine-d6

The stability of a deuterated compound is its ability to maintain its chemical and isotopic integrity under various environmental conditions over time. Stability studies are crucial to establish appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation studies on non-deuterated piperaquine provide valuable insights into the potential degradation pathways for Piperaquine-d6. Studies have shown that piperaquine is susceptible to degradation under basic and oxidative stress conditions, while it remains relatively stable under acidic and photolytic conditions.[2][3][4]

| Stress Condition | Observations for Piperaquine | Potential Implication for Piperaquine-d6 |

| Acidic (e.g., 0.1 M HCl) | No significant degradation observed.[2] | Likely stable. |

| Basic (e.g., 0.1 M NaOH) | Significant degradation observed.[2] | Susceptible to degradation. |

| Oxidative (e.g., 3% H₂O₂) | Significant degradation observed, with the formation of N-oxide impurities.[2][3] | Susceptible to oxidation. |

| Photolytic (ICH Q1B) | No significant degradation observed.[2] | Likely stable under light exposure. |

| Thermal (e.g., 60°C) | Stable. | Likely stable at elevated temperatures for short durations. |

Long-Term Stability

Long-term stability studies are conducted under controlled storage conditions as per ICH guidelines to establish the retest period or shelf life.[5] Given that deuteration is intended to have minimal impact on the chemical stability of the molecule, the storage conditions for Piperaquine-d6 are expected to be similar to those of its non-deuterated counterpart.

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol for a Stability Study

This protocol outlines a comprehensive stability study for Piperaquine-d6 as an active pharmaceutical ingredient (API) based on ICH guidelines.

Objective: To evaluate the stability of Piperaquine-d6 under various environmental conditions and establish a retest period.

Materials:

-

Multiple batches of Piperaquine-d6 API

-

Appropriate primary packaging (e.g., amber glass vials)

-

Stability chambers

Procedure:

-

Initial Analysis (Time 0): Perform a complete analysis of the Piperaquine-d6 batches, including appearance, assay, isotopic purity, and degradation products.

-

Stability Sample Preparation: Place the Piperaquine-d6 samples in the specified long-term, intermediate, and accelerated stability chambers.

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analytical Testing: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in physical state or color.

-

Assay (Potency): Using a validated stability-indicating HPLC method to determine the amount of intact Piperaquine-d6.

-

Isotopic Purity: Assess for any potential H/D exchange by monitoring the isotopic distribution using LC-MS/MS.

-

Degradation Products: Quantify any known or new degradation products using a validated HPLC or LC-MS/MS method.

-

-

Data Evaluation: Evaluate the data for any trends in degradation or changes in purity. The results are used to establish the retest period and recommended storage conditions.

Workflow for a Formal Stability Study

References

- 1. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Role of Piperaquine-d6 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism and application of piperaquine-d6 (PQ-d6) as an internal standard in the bioanalysis of the antimalarial drug piperaquine (PQ). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision.[1][2] This document details the core principles of its function, provides a summary of quantitative data from various methodologies, outlines experimental protocols, and visualizes the analytical workflow.

Core Mechanism of Piperaquine-d6 as an Internal Standard

The fundamental challenge in quantitative bioanalysis is accounting for the analytical variability introduced during sample processing and instrumental analysis.[1] Factors such as incomplete extraction recovery, matrix effects (ion suppression or enhancement), and fluctuations in mass spectrometer response can lead to inaccurate quantification of the target analyte.[1][3] Piperaquine-d6, a deuterated analog of piperaquine, is the ideal internal standard to mitigate these issues for several key reasons:

-

Near-Identical Physicochemical Properties : Piperaquine-d6 is structurally identical to piperaquine, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium.[4][5] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties—such as polarity, solubility, and pKa—remain virtually identical.[2][6]

-

Co-elution and Co-extraction : Due to their similar chemical nature, PQ and PQ-d6 exhibit nearly identical behavior throughout the entire analytical process. They co-extract from the biological matrix (e.g., plasma, blood) with the same efficiency and co-elute during liquid chromatography (LC).[2][3] This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.

-

Compensation for Matrix Effects : The most significant advantage is the correction for matrix effects. Biological samples contain a complex mixture of endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. Because PQ-d6 co-elutes with PQ, it experiences the same degree of ion suppression or enhancement.[3]

-

Normalization of Instrument Response : The final quantification is not based on the absolute signal of piperaquine, but on the ratio of the peak area of piperaquine to the peak area of the known concentration of piperaquine-d6.[1] This ratio remains constant even if there are fluctuations in the injection volume or the mass spectrometer's sensitivity, providing a robust and reliable measurement.

One critical consideration is the potential for paradoxical matrix effects, where the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement, despite their structural similarity. This has been observed in some piperaquine assays, particularly with electrospray ionization (ESI), and may necessitate careful optimization of chromatographic conditions or the use of alternative ionization techniques like atmospheric pressure chemical ionization (APCI) to minimize this phenomenon.[7]

Quantitative Data Summary

The following table summarizes quantitative data from various validated LC-MS/MS methods for the determination of piperaquine using piperaquine-d6 as an internal standard. This allows for a comparative overview of the performance of different assays.

| Parameter | Method 1 (DBS)[8][9] | Method 2 (Plasma)[4] | Method 3 (Plasma)[10] | Method 4 (Plasma Filtrate)[7] |

| Matrix | Dried Blood Spot (DBS) | Human Plasma | Human Plasma | Human Plasma Filtrate |

| Calibration Range | 3 - 1000 ng/mL | 1.5 - 250 ng/mL | 10 - 1000 ng/mL | 20 - 5000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL | 1.5 ng/mL | 10 ng/mL | 20 pg/mL |

| Intra-day Precision (%RSD) | < 9% | 2.35 - 6.18% | Not Reported | < 15% |

| Inter-day Precision (%RSD) | Not Reported | 3.3 - 5.6% | Not Reported | < 15% |

| Accuracy (% Deviation) | Not Reported | 2.08 - 12.0% | Not Reported | Within 15% |

| Recovery | 54 - 72% | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The following sections provide a representative methodology for the quantification of piperaquine in a biological matrix using piperaquine-d6, based on common practices from published literature.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting piperaquine from plasma samples.

-

Aliquoting : Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of the piperaquine-d6 internal standard working solution (e.g., at a concentration of 0.25 ng/mL) to each sample, except for blank samples.[4]

-

Precipitation : Add 300 µL of a protein precipitation agent, such as methanol or acetonitrile containing 5% trichloroacetic acid (TCA), to the sample.[4][10]

-

Vortexing : Vortex the mixture for approximately 20-30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation : Centrifuge the samples at a high speed (e.g., 3,000 x g or higher) for 5-10 minutes to pellet the precipitated proteins.[1]

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Reconstitution (Optional) : If necessary, the solvent can be evaporated under a stream of nitrogen, and the residue reconstituted in the mobile phase to enhance sensitivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters for the analysis of piperaquine and piperaquine-d6.

| Parameter | Typical Conditions |

| LC System | UHPLC or HPLC system (e.g., Waters Acquity, Sciex)[7] |

| Column | Reversed-phase C18 or PFP column (e.g., Gemini C18, 50x2.0mm, 5µm)[4][11] |

| Mobile Phase A | Aqueous buffer, e.g., 10 mM Ammonium Hydroxide or 20 mM Ammonium Formate[7][10] |

| Mobile Phase B | Acetonitrile or Methanol[7][10] |

| Flow Rate | 0.3 - 0.8 mL/min |

| Gradient | A gradient elution is typically used to achieve good separation. |

| Injection Volume | 5 - 20 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5000, TripleQuad 6500+)[7][11] |

| Ionization Source | Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)[4][11] |

| MRM Transitions | Piperaquine: m/z 535 -> 288; Piperaquine-d6: m/z 541 -> 294[7][9] |

| Collision Energy | ~45 V[9] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of piperaquine and its deuterated internal standard in the analytical process.

Caption: A typical bioanalytical workflow for piperaquine quantification.

Caption: The principle of analytical variability correction using Piperaquine-d6.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]

Physicochemical Characteristics of Piperaquine D6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Piperaquine D6, a deuterated isotopologue of the antimalarial drug Piperaquine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of pharmacokinetics, bioanalysis, and formulation development. Piperaquine D6 is primarily utilized as an internal standard in quantitative bioanalytical assays for the determination of Piperaquine in biological matrices.[1][2]

Core Physicochemical Properties

Piperaquine D6 shares a nearly identical chemical structure with Piperaquine, with the key difference being the substitution of six hydrogen atoms with deuterium on the propane bridge. This isotopic labeling results in a higher molecular weight while maintaining very similar physicochemical properties to the parent compound.

Table 1: General Physicochemical Properties of Piperaquine D6

| Property | Value | Source |

| Chemical Name | 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline | [3] |

| Molecular Formula | C₂₉H₂₆D₆Cl₂N₆ | PubChem |

| Molecular Weight | 541.5 g/mol | [3] |

| CAS Number | 1261394-71-1 | [3] |

| Isotopic Purity | ≥ 99% | [2] |

Table 2: Calculated Physicochemical Parameters of Piperaquine D6

| Property | Value | Source |

| XLogP3-AA | 5.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Topological Polar Surface Area | 38.7 Ų | [3] |

Solubility and pKa

The solubility of Piperaquine D6 is expected to be very similar to that of Piperaquine. The free base form of Piperaquine is poorly soluble in water, methanol, and acetonitrile.[4][5] However, it is a weak base and becomes very hydrophilic and readily soluble in acidified solvents.[4][5]

For the non-deuterated form, Piperaquine, the pKa values have been reported to be around 8.6 and 6.5.[4][5] These values indicate that Piperaquine has two basic centers that can be protonated in acidic conditions, which explains its increased solubility at low pH. A stock solution of piperaquine tetraphosphate has been successfully prepared in 0.5% lactic acid for in vitro studies.[6]

Table 3: Qualitative Solubility of Piperaquine (and inferred for Piperaquine D6)

| Solvent | Solubility | Reference |

| Water (neutral pH) | Poorly soluble | [4][5] |

| Methanol | Poorly soluble | [4][5] |

| Acetonitrile | Poorly soluble | [4][5] |

| Acidified Solvents | Readily soluble | [4][5] |

| 0.5% Lactic Acid | Soluble (for tetraphosphate salt) | [6] |

Experimental Protocols

The primary application of Piperaquine D6 is as an internal standard in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Piperaquine in biological samples like plasma.[2][5]

Protocol: Quantification of Piperaquine in Human Plasma using LC-MS/MS with Piperaquine D6 as Internal Standard

This protocol is a synthesized representation based on several published methods.[2][4][5]

1. Preparation of Stock and Standard Solutions:

-

Piperaquine Stock Solution (1 mg/mL): Prepare in a mixture of acetonitrile and water (1:9, v/v) containing 0.5% formic acid.[4]

-

Piperaquine D6 (Internal Standard) Working Solution (e.g., 30 ng/mL): Prepare in a mixture of acetonitrile and water (1:9, v/v) containing 0.5% formic acid.[4]

-

Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of the Piperaquine stock solution to achieve the desired concentration range (e.g., 10-1000 ng/mL).[4]

2. Sample Preparation (Protein Precipitation):

-

To 25 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Piperaquine D6 internal standard working solution.[4]

-

Add 150 µL of methanol to precipitate plasma proteins.[4]

-

Vortex mix the samples briefly.

-

Centrifuge at high speed (e.g., 25,000 x g) for 5 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 column (e.g., Gemini C18, 50x2.0mm, 5µm) is commonly used.[7]

-

Mobile Phase: A gradient elution with a basic mobile phase, such as 10 mM ammonium hydroxide in water (Mobile Phase A) and acetonitrile (Mobile Phase B), has been shown to provide optimal peak shapes and minimize carryover.[4]

-

Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

4. Data Analysis:

-

The concentration of Piperaquine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the standard samples.

Visualizations

Experimental Workflow for Bioanalysis of Piperaquine using Piperaquine D6

Caption: Workflow for the quantitative analysis of Piperaquine in plasma using Piperaquine D6.

Logical Relationship in LC-MS/MS Quantification

Caption: Principle of using an internal standard for accurate quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. escholarship.org [escholarship.org]

- 3. Piperaquine D6 | C29H32Cl2N6 | CID 49849841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide to Piperaquine-D6: Certificate of Analysis and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies related to Piperaquine-D6. Piperaquine-D6 is the deuterium-labeled version of Piperaquine, an antimalarial agent.[1][2] It is primarily intended for use as an internal standard for the quantification of Piperaquine in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3]

Certificate of Analysis (Representative)

This section presents a typical Certificate of Analysis for Piperaquine-D6 Tetraphosphate, summarizing the key quality control parameters.

Identification and Chemical Properties

| Parameter | Specification |

| Product Name | Piperaquine-D6 Tetraphosphate[4][5] |

| Synonyms | 4,4'-((propane-1,3-diyl-d6)bis(piperazine-4,1-diyl))bis(7-chloroquinoline)[3] |

| CAS Number | 1261394-71-1[3][5] |

| Molecular Formula | C₂₉H₂₆D₆Cl₂N₆•4H₃PO₄[4][5] |

| Molecular Weight | 933.53 g/mol [4][5] |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol |

Purity and Quality Metrics

| Test | Method | Result |

| Purity (by HPLC) | HPLC-UV | ≥98% |

| Isotopic Purity | LC-MS/MS | ≥99% Deuterium incorporation |

| Identity | ¹H-NMR, LC-MS/MS | Conforms to structure |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the chemical purity of Piperaquine-D6.

-

Instrumentation : HPLC system with UV detector.

-

Column : Reversed-phase C18 column (e.g., 4.6 x 150mm, 5µm).[6]

-

Mobile Phase : A mixture of methanol and phosphate buffer (pH 3.6) in a 70:30 (v/v) ratio.[6]

-

Flow Rate : 1.0 mL/min.[7]

-

Detection Wavelength : 273 nm.[6]

-

Injection Volume : 20 µL.[8]

-

Standard Preparation : Accurately weigh 10 mg of Piperaquine-D6 working standard and dissolve in 10 mL of diluent (mobile phase).[6][9]

-

Sample Preparation : Prepare the sample in the same manner as the standard solution.

-

Analysis : The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

This protocol is used to confirm the identity of Piperaquine-D6 and determine its isotopic enrichment. Piperaquine-D6 serves as the internal standard for the quantification of Piperaquine.[10]

-

Instrumentation : LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[10]

-

LC Column : PFP (Pentafluorophenyl) or C18 column.[10]

-

Mobile Phase : Gradient elution with a mixture of acetonitrile and water containing 0.1% trichloroacetic acid or 0.5% formic acid.[7][11]

-

Ionization Mode : Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions :

-

Sample Preparation : Prepare a dilute solution of Piperaquine-D6 in the mobile phase.

-

Analysis : The identity is confirmed by the presence of the correct precursor and product ions. Isotopic purity is assessed by monitoring for any presence of the unlabeled Piperaquine (m/z 535) in the Piperaquine-D6 sample.

Diagrams and Workflows

Analytical Workflow for Piperaquine-D6 Quality Control

The following diagram illustrates the logical workflow for the quality control analysis of a batch of Piperaquine-D6.

Caption: Quality control workflow for Piperaquine-D6 analysis.

This guide provides a foundational understanding of the analytical chemistry of Piperaquine-D6. For further information, consulting specific pharmacopeial monographs and validation reports is recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Piperaquine-d6 Tetraphosphate | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 7. academic.oup.com [academic.oup.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Deuterium Labeling in Piperaquine D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium labeling in Piperaquine D6, a critical internal standard for bioanalytical studies. The document outlines the precise location of the deuterium atoms, presents relevant quantitative data, and details the experimental protocols for its synthesis and use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to Piperaquine and its Deuterated Analog

Piperaquine is a bisquinoline antimalarial agent, first synthesized in the 1960s. It has seen renewed interest as a partner drug in artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. Accurate quantification of piperaquine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which inform dosing regimens and help monitor for the emergence of drug resistance.

Piperaquine D6 is a stable isotope-labeled version of piperaquine, where six hydrogen atoms are replaced by deuterium atoms. This modification results in a molecule that is chemically identical to piperaquine but has a higher mass. Due to its similar chromatographic behavior and distinct mass-to-charge ratio (m/z), Piperaquine D6 is an ideal internal standard for quantitative analysis by LC-MS/MS, as it can correct for variations in sample preparation and instrument response.

Position of Deuterium Labeling

The six deuterium atoms in Piperaquine D6 are located on the central propyl chain that links the two piperazine rings. The IUPAC name for Piperaquine D6 is 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline[1]. This specific placement ensures that the deuterium labels are in a stable position and are unlikely to exchange under typical physiological or analytical conditions.

The chemical structures of Piperaquine and Piperaquine D6 are illustrated below.

Quantitative Data

The key quantitative parameters for Piperaquine D6 are summarized in the tables below. This data is essential for its application as an internal standard in bioanalytical methods.

Table 1: Physicochemical Properties of Piperaquine D6

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₆D₆Cl₂N₆ | PubChem |

| Molecular Weight | 541.5 g/mol | [1] |

| Exact Mass | 540.2442109 Da | [1] |

| Isotopic Purity | ≥99% | [2] |

Table 2: Mass Spectrometry Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Piperaquine | 535.1 | 288.1 | ESI+ / APCI+ |

| Piperaquine D6 (Internal Standard) | 541.0 | 294.1 | ESI+ / APCI+ |

ESI+: Electrospray Ionization Positive Mode, APCI+: Atmospheric Pressure Chemical Ionization Positive Mode. The specific ion transitions may vary slightly depending on the instrument and method.

Experimental Protocols

Synthesis of Piperaquine D6

The synthesis of Piperaquine D6 is analogous to the synthesis of unlabeled piperaquine, with the key difference being the use of a deuterated starting material for the propyl linker. A plausible synthetic route is outlined below.

Step 1: Synthesis of 1,1,2,2,3,3-Hexadeuterio-1,3-dibromopropane

-

Materials: 1,1,2,2,3,3-Hexadeuterio-1,3-propanediol, hydrobromic acid (48%), concentrated sulfuric acid.

-

Procedure:

-

To a stirred solution of 1,1,2,2,3,3-hexadeuterio-1,3-propanediol, add hydrobromic acid.

-

Slowly add concentrated sulfuric acid while maintaining the temperature below a specified limit with an ice bath.

-

Heat the mixture to reflux for several hours.

-

After cooling, separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to obtain 1,1,2,2,3,3-hexadeuterio-1,3-dibromopropane.

-

Step 2: Synthesis of Piperaquine D6

-

Materials: 1-(7-chloroquinolin-4-yl)piperazine, 1,1,2,2,3,3-hexadeuterio-1,3-dibromopropane, potassium carbonate, acetone.

-

Procedure:

-

Dissolve 1-(7-chloroquinolin-4-yl)piperazine and potassium carbonate in acetone.

-

Add 1,1,2,2,3,3-hexadeuterio-1,3-dibromopropane to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Piperaquine D6.

-

Bioanalytical Method using Piperaquine D6 as an Internal Standard

The following protocol describes a general workflow for the quantification of piperaquine in human plasma using LC-MS/MS with Piperaquine D6 as an internal standard.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add a known amount of Piperaquine D6 solution (internal standard).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Piperaquine: 535.1 → 288.1

-

Piperaquine D6: 541.0 → 294.1

-

-

-

-

Quantification:

-

The concentration of piperaquine in the plasma sample is determined by calculating the peak area ratio of the analyte (piperaquine) to the internal standard (Piperaquine D6) and comparing this ratio to a standard curve prepared with known concentrations of piperaquine.

-

Conclusion

Piperaquine D6, with its six deuterium atoms stably positioned on the central propyl chain, serves as an invaluable tool for the accurate and precise quantification of piperaquine in biological samples. This technical guide has provided a comprehensive overview of its deuterium labeling, key quantitative data, and detailed experimental protocols for its synthesis and application in bioanalytical workflows. The use of Piperaquine D6 as an internal standard is essential for robust clinical and research studies involving this important antimalarial drug.

References

Technical Guide: Piperaquine D6 in Pharmaceutical Research

This technical guide provides an in-depth overview of Piperaquine D6, a deuterated analog of the antimalarial drug piperaquine. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies. This document outlines the physicochemical properties, detailed analytical methodologies, and the mechanistic pathway of the parent compound.

Introduction

Piperaquine D6 is a stable isotope-labeled version of piperaquine, which is a bisquinoline antimalarial agent. Due to its structural similarity to the parent drug and its distinct mass, Piperaquine D6 serves as an ideal internal standard for the quantification of piperaquine in biological samples using mass spectrometry-based assays. Its use significantly improves the accuracy and precision of bioanalytical methods by correcting for variations in sample processing and instrument response.

Physicochemical Properties

The key quantitative data for Piperaquine D6 and its parent compound, piperaquine, are summarized in the table below for easy comparison.

| Property | Piperaquine D6 | Piperaquine |

| CAS Number | 1261394-71-1[1] | 4085-31-8[2] |

| Molecular Formula | C₂₉H₂₆D₆Cl₂N₆[1][3] | C₂₉H₃₂Cl₂N₆[1] |

| Molecular Weight | 541.55 g/mol [1][2][3] | 535.51 g/mol [1] |

| Chemical Name | 4,4'-((propane-1,3-diyl-d6)bis(piperazine-4,1-diyl))bis(7-chloroquinoline)[1] | 1,3-bis[4-(7-chloro-4-quinolyl)-1-piperazinyl]propane |

Mechanism of Action of Piperaquine

The antimalarial activity of piperaquine is attributed to its ability to interfere with the detoxification of heme within the Plasmodium parasite's digestive vacuole. This mechanism is thought to be similar to that of chloroquine.[4][5][6] The parasite digests hemoglobin from the host's red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into a non-toxic crystalline form called hemozoin. Piperaquine is believed to inhibit this polymerization process, leading to an accumulation of toxic free heme, which ultimately results in the death of the parasite.[5][7][8]

Experimental Protocols for Quantification

Piperaquine D6 is crucial for the accurate quantification of piperaquine in pharmacokinetic studies. Below are detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Quantification of Piperaquine in Human Plasma

This protocol is adapted from a method for determining piperaquine concentrations in small volume pediatric plasma samples.[1]

4.1.1. Sample Preparation

-

Thaw plasma samples at room temperature.

-

Pipette a 25 µL aliquot of each plasma sample into a microcentrifuge tube.

-

Add 100 µL of a methanol-water solution (1:1, v/v) containing 5% trichloroacetic acid (TCA) and Piperaquine D6 as the internal standard (at a concentration of 0.25 ng/mL).[1]

-

Vortex the mixture for 10 seconds.

-

Centrifuge at 25,000 x g for 3 minutes.[1]

-

Transfer 75 µL of the supernatant to a plastic autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.[1]

4.1.2. LC-MS/MS Conditions

-

LC Column: Pentafluorophenyl (PFP) column (e.g., 2.0 x 50 mm, 3 µm).[1]

-

Mobile Phase: Optimized for gradient or isocratic elution to achieve good chromatographic separation.

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode (APCI+).[1]

-

MS Detection: Multiple Reaction Monitoring (MRM).[1]

4.1.3. Workflow Diagram

High-Throughput Quantification of Piperaquine from Dried Blood Spots (DBS)

This method is suitable for large-scale clinical trials in resource-limited settings.[3]

4.2.1. Sample Preparation

-

Punch three 3.2 mm discs from a dried blood spot (DBS) card.[3]

-

Place the discs into a 96-well plate.

-

Perform automated solid-phase extraction using a liquid handling system. The extraction solvent should contain Piperaquine D6 as the internal standard.

-

Elute the analyte and internal standard for analysis.

4.2.2. LC-MS/MS Conditions

-

LC System: A high-throughput liquid chromatography system.

-

MS System: A triple quadrupole mass spectrometer (e.g., API 5000).[3]

-

Ion Source: TurboV ionization source.[3]

-

Ionization Mode: Positive ion spray voltage set to 5500 V.[3]

-

MS Detection: Selected Reaction Monitoring (SRM).[3]

4.2.3. Data Analysis The concentration of piperaquine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration range for this method is typically 3–1000 ng/mL.[3]

Conclusion

Piperaquine D6 is an indispensable tool for the accurate and precise quantification of piperaquine in various biological matrices. Its use as an internal standard in LC-MS/MS assays is well-established and critical for reliable pharmacokinetic and clinical studies of this important antimalarial drug. The methodologies and mechanistic insights provided in this guide are intended to support researchers in the field of drug development and malaria research.

References

- 1. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 3. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Piperaquine - Wikipedia [en.wikipedia.org]

- 6. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Piperaquine D6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Piperaquine D6, a deuterated form of the antimalarial drug Piperaquine. Given that deuteration does not significantly alter the physicochemical properties of a molecule, the solubility profile of Piperaquine D6 is expected to be nearly identical to that of Piperaquine. This document compiles available solubility data for Piperaquine and its salts in various organic solvents, details relevant experimental protocols for dissolution, and presents a generalized workflow for solubility assessment.

Core Concepts in Piperaquine Solubility

Piperaquine is a lipophilic, weak base, and its solubility is highly dependent on the pH of the medium. The free base form exhibits poor solubility in neutral aqueous and some organic solvents but becomes significantly more soluble in acidified conditions.[1] Piperaquine is available as a free base and as a water-soluble tetraphosphate salt.[2]

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for Piperaquine D6 is not extensively available in the literature, the following table summarizes the known solubility characteristics of Piperaquine and its phosphate salt in various solvents. This information serves as a strong proxy for the expected solubility of Piperaquine D6.

| Compound Form | Solvent | Solubility | Concentration/Remarks | Source |

| Piperaquine (Free Base) | Water | Poorly Soluble | - | [1] |

| Piperaquine (Free Base) | Methanol (MeOH) | Poorly Soluble | - | [1] |

| Piperaquine (Free Base) | Acetonitrile (MeCN) | Poorly Soluble | - | [1] |

| Piperaquine (Free Base) | Acidified Solvents | Easily Soluble | Very hydrophilic at low pH. | [1] |

| Piperaquine Phosphate | Water | Slightly Soluble | 2 mg/mL (3.16 mM). To increase solubility, heating to 37°C and ultrasonication are recommended. | [3] |

| Piperaquine Phosphate | Chloroform | Highly Soluble | - | [4] |

| Piperaquine Phosphate | Ethanol | Slightly Soluble / Insoluble | Described as "slightly soluble" and "almost insoluble". | [4][5] |

| Piperaquine Phosphate | Dimethyl Sulfoxide (DMSO) | Insoluble | - | [3] |

| Piperaquine D6 | Acetonitrile-Water (1:9, v/v) with 0.5% Formic Acid | Soluble | Used for preparing stock solutions for LC-MS/MS analysis. | [1] |

| Piperaquine | Methanol | Soluble | Used for preparing stock solutions (e.g., 75 mg in 10 mL) for HPLC analysis. Sonication may be required. | [4] |

Experimental Protocols for Dissolution

The following protocols are derived from methodologies used in the preparation of Piperaquine and Piperaquine D6 solutions for analytical testing. These serve as practical guides for dissolving the compound in organic and mixed solvent systems.

Protocol 1: Preparation of Piperaquine D6 Stock Solution for LC-MS/MS Analysis [1]

-

Solvent Preparation : Prepare a solvent mixture of acetonitrile and water in a 1:9 volume-to-volume ratio.

-

Acidification : Add formic acid to the acetonitrile-water mixture to a final concentration of 0.5%.

-

Dissolution : Accurately weigh the required amount of Piperaquine D6 and dissolve it in the prepared acidified solvent to achieve the desired stock solution concentration.

-

Storage : Store the stock solution under appropriate conditions to ensure stability.

Protocol 2: Preparation of Piperaquine Phosphate Stock Solution for HPLC Analysis [4]

-

Solvent : Use methanol as the diluent.

-

Dissolution : Accurately weigh 75 mg of Piperaquine phosphate working standard and transfer it into a 10 mL clean, dry volumetric flask.

-

Sonication : Add approximately 2 mL of methanol, sonicate for 15 minutes to aid dissolution and degas the solution.

-

Final Volume : Make up the volume to the 10 mL mark with methanol to obtain a 7500 µg/mL standard stock solution.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound such as Piperaquine D6. This logical process is fundamental in drug development and formulation studies.

This guide provides a foundational understanding of the solubility of Piperaquine D6 based on the available data for its non-deuterated counterpart. For precise quantitative analysis, it is recommended that researchers perform solubility studies tailored to their specific experimental conditions and solvent systems.

References

- 1. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperaquine - Wikipedia [en.wikipedia.org]

- 3. glpbio.com [glpbio.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Piperaquine D6: Supplier and Availability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperaquine D6, a deuterated analog of the antimalarial drug Piperaquine. This document covers its suppliers, availability, and key technical information pertinent to its application in research and development. Detailed experimental protocols for its use as an internal standard in bioanalytical assays are provided, along with a plausible synthetic route and a depiction of the parent compound's mechanism of action.

Introduction to Piperaquine and its Deuterated Analog

Piperaquine is a bisquinoline antimalarial agent that has been used for decades, often in combination with artemisinin derivatives, to treat uncomplicated Plasmodium falciparum malaria.[1][2] Its long elimination half-life makes it an effective partner drug.[2]

Piperaquine D6 is a stable isotope-labeled version of Piperaquine, where six hydrogen atoms on the propane linker have been replaced with deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry. Consequently, Piperaquine D6 is an ideal internal standard for the quantitative analysis of Piperaquine in biological matrices, such as plasma and blood, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response.

Supplier and Availability of Piperaquine D6

Several chemical suppliers and manufacturers offer Piperaquine D6, primarily for research and analytical purposes. The availability, form, and purity can vary between suppliers. Below is a summary of some of the key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Purity | Available Forms |

| LGC Standards | Piperaquine-d6 Tetraphosphate | 1261394-71-1 | C29H26D6Cl2N6·4H3PO4 | Not specified | Neat |

| Clearsynth | Piperaquine-d6 | 1261394-71-1 | C29H26D6Cl2N6 | Not specified | Not specified |

| Hexonsynth | Piperaquine-d6 | 1261394-71-1 | C29H26D6Cl2N6 | Not specified | Not specified |

| MedchemExpress | Piperaquine-d6 tetraphosphate | 1261394-71-1 | C29H38D6Cl2N6O16P4 | Not specified | Not specified |

| Simson Pharma | Piperaquine D6 | 1261394-71-1 | C29H26D6Cl2N6 | Not specified | Not specified |

| Alsachim | Piperaquine-d6 | 1261394-71-1 | Not specified | Isotopic purity ≥ 99% | Not specified |

Plausible Synthesis of Piperaquine D6

The overall reaction is a double N-alkylation of 7-chloro-4-(piperazin-1-yl)quinoline with 1,3-dibromopropane-d6.

Caption: Plausible synthetic scheme for Piperaquine D6.

Detailed Steps:

-

Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline: This intermediate is synthesized by the reaction of 4,7-dichloroquinoline with an excess of piperazine in a suitable solvent such as methanol or isopropanol, followed by purification.[5][6]

-

Synthesis of 1,3-dibromopropane-d6: The deuterated linker can be prepared from a deuterated precursor such as 1,3-propanediol-d6 by reaction with a brominating agent like hydrobromic acid.

-

Coupling Reaction: 7-chloro-4-(piperazin-1-yl)quinoline (2 equivalents) is reacted with 1,3-dibromopropane-d6 (1 equivalent) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile or DMF) under heating to yield Piperaquine D6.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired purity.

Mechanism of Action of Piperaquine

Piperaquine, like other quinoline antimalarials such as chloroquine, is thought to exert its antiparasitic effect by interfering with the detoxification of heme in the malaria parasite's food vacuole.[7][8]

Caption: Inhibition of heme detoxification by Piperaquine.

The parasite digests host hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin. Piperaquine is believed to inhibit this polymerization process, leading to the accumulation of toxic heme, which ultimately results in the death of the parasite.[8]

Experimental Protocol: Quantification of Piperaquine in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the quantification of piperaquine in human plasma using Piperaquine D6 as an internal standard. This protocol is based on methodologies described in the scientific literature.[3][4]

Caption: Experimental workflow for bioanalysis of Piperaquine.

5.1. Materials and Reagents

-

Piperaquine and Piperaquine D6 analytical standards

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

5.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Piperaquine and Piperaquine D6 in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Piperaquine stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard (IS) Working Solution: Dilute the Piperaquine D6 stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

5.3. Sample Preparation

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

5.4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Piperaquine from matrix components (e.g., starting with 20% B, increasing to 95% B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Piperaquine: m/z 535.2 → 288.2

-

Piperaquine D6: m/z 541.2 → 294.2

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Piperaquine to Piperaquine D6 against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model to fit the calibration curve.

-

Determine the concentration of Piperaquine in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Piperaquine D6 is an essential tool for researchers and drug development professionals working on the antimalarial agent Piperaquine. Its commercial availability from several suppliers facilitates its use as an internal standard in robust and reliable bioanalytical methods. The information provided in this technical guide, including the plausible synthetic route, mechanism of action, and a detailed experimental protocol, serves as a valuable resource for the scientific community engaged in antimalarial drug research and development.

References

- 1. An Efficient, Green Chemical Synthesis of the Malaria Drug, Piperaquine | Tropical Journal of Pharmaceutical Research [ajol.info]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Piperaquine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

Methodological & Application

Application Note: High-Throughput Quantification of Piperaquine in Human Plasma and Dried Blood Spots by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antimalarial drug piperaquine in human plasma and dried blood spots (DBS). The use of a stable isotope-labeled internal standard, piperaquine-d6, ensures high accuracy and precision. The method involves a straightforward sample preparation procedure, either solid-phase extraction (SPE) for DBS or protein precipitation for plasma, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Piperaquine, often used in combination with dihydroartemisinin, is a key therapeutic agent in the treatment of uncomplicated malaria.[1] Monitoring its concentration in biological matrices is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This note details a validated LC-MS/MS method employing piperaquine-d6 as an internal standard for the accurate quantification of piperaquine. The methodology is applicable to both human plasma and dried blood spot samples, offering flexibility for various study designs, including those in resource-limited settings.[1][2]

Experimental

Materials and Reagents

-

Piperaquine was obtained from Guangzhou University of Traditional Chinese Medicine.[2]

-

Piperaquine-d6 (internal standard, IS) was sourced from Sigma-Tau or AlSAchim, SAS.[2][3]

-

All solvents and reagents were of HPLC or analytical grade.[2][3]

Sample Preparation

Two primary methods for sample preparation are presented, one for dried blood spots and another for plasma.

-

Dried Blood Spots (DBS) via Solid-Phase Extraction (SPE):

-

Three 3.2 mm discs are punched from each DBS sample into a 96-well plate.[2]

-

An internal standard solution (0.44 ng/mL piperaquine-d6 in 50 mM phosphate buffer, pH 2.0) is added.[2]

-

Proteins are precipitated with perchloric acid and acetonitrile.[2]

-

The samples are mixed, centrifuged, and the supernatant is loaded onto an SPE plate.[2]

-

The SPE plate is washed, and the analyte is eluted.[2]

-

The eluate is evaporated to dryness and reconstituted in the mobile phase.[2]

-

-

Plasma via Protein Precipitation:

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer, such as a Sciex API 5000 or 6500+, coupled with a high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.[2][3]

Chromatographic and Mass Spectrometric Parameters

The following table summarizes the key parameters for the LC-MS/MS analysis:

| Parameter | Dried Blood Spot Method | Plasma Method (Alternative 1) | Plasma Method (Alternative 2) |

| LC Column | Phenomenex Gemini C18 (50 x 2 mm, 5 µm)[2] | HyPURITY C18[6] | PFP column[5] |

| Mobile Phase | Acetonitrile: 2.5 mM Ammonium Bicarbonate pH 10 (85:15, v/v)[2] | Isocratic conditions[6] | Gradient with 0.1% TFA in water and MeCN/MeOH[3] |

| Flow Rate | 500 µL/min[2] | Not Specified | 0.5 mL/min[5] |

| Injection Volume | 5 µL[2] | Not Specified | Not Specified |

| Ionization Mode | ESI+[4] | Positive Ionization[6] | APCI+[5] |

| MRM Transition (Piperaquine) | m/z 535.1 -> 288.1[2] | Not Specified | m/z 535 -> 288[5] |

| MRM Transition (Piperaquine-d6) | m/z 541 -> 294.1[2] | Not Specified | m/z 541 -> 294[5] |

| Collision Energy (Piperaquine) | 45 V[2] | Not Specified | 47 V[5] |

| Collision Energy (Piperaquine-d6) | 45 V[2] | Not Specified | 47 V[5] |

| Declustering Potential | 205 V[2] | Not Specified | 150 V[5] |

| Entrance Potential | 10 V[2] | Not Specified | 10 V[5] |

| Collision Cell Exit Potential | 22 V[2] | 22 V[5] | 22 V[5] |

| Calibration Range | 3 - 1000 ng/mL[2] | 5 - 1000 ng/mL[6] | 1.5 - 250 ng/mL[5] |

| LLOQ | 3 ng/mL[2] | 5 ng/mL[6] | 1.5 ng/mL[5] |

Results and Discussion

The described method demonstrates excellent linearity, precision, and accuracy for the quantification of piperaquine. The use of piperaquine-d6 as an internal standard effectively compensates for matrix effects and variations in instrument response. The recovery for the DBS method was found to be between 54-72%.[2] The method is sensitive enough to measure piperaquine concentrations for several weeks after drug administration, which is critical for pharmacokinetic assessments.[1]

Conclusion

A sensitive and specific LC-MS/MS method for the quantification of piperaquine in human plasma and dried blood spots using piperaquine-d6 as an internal standard has been successfully developed and validated. The method is suitable for high-throughput analysis in support of clinical trials and therapeutic drug monitoring of piperaquine.

Experimental Workflow

Caption: Workflow for Piperaquine Quantification by LC-MS/MS.

Detailed Protocols

Protocol 1: Piperaquine Quantification in Dried Blood Spots (DBS)

-

Sample Punching: Punch three 3.2 mm discs from each DBS into a 96-well plate.[2]

-

Internal Standard Addition: Add 375 µL of working internal standard solution (0.44 ng/mL piperaquine-d6 in 50 mM phosphate buffer, pH 2.0) to each well.[2]

-

Protein Precipitation: Add 150 µL of 0.3 M perchloric acid and 75 µL of acetonitrile to each well.[2]

-

Mixing and Centrifugation: Seal the plate and mix for 60 minutes at 1500 rpm. Centrifuge for 5 minutes at 1100 x g.[2]

-

Solid-Phase Extraction (SPE):

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 70°C. Reconstitute the residue in 250 µL of the mobile phase (acetonitrile: 2.5 mM ammonium bicarbonate pH 10 (85:15, v/v)).[2]

-

LC-MS/MS Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Piperaquine Quantification in Plasma

-

Sample Aliquoting: Aliquot a specific volume of plasma (e.g., 25 µL) into a microcentrifuge tube.[5]

-

Internal Standard Addition: Add the working solution of piperaquine-d6.

-

Protein Precipitation: Add a precipitating agent such as methanol or trichloroacetic acid.[4][5]

-

Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution (if necessary): Depending on the initial solvent volume and desired final concentration, the supernatant may be evaporated and reconstituted in the mobile phase.

-

LC-MS/MS Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Piperaquine-D6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Piperaquine-D6 (PQ-D6) as an internal standard in pharmacokinetic (PK) studies of piperaquine (PQ). These guidelines are intended for researchers, scientists, and professionals involved in drug development and bioanalysis.

Introduction

Piperaquine is an antimalarial drug with a long elimination half-life, making it a critical component of combination therapies for malaria treatment and prevention.[1] Accurate quantification of piperaquine in biological matrices is essential for pharmacokinetic modeling, dose optimization, and assessing drug-drug interactions. The use of a stable isotope-labeled internal standard, such as Piperaquine-D6, is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[2][3]

Physicochemical Properties

| Property | Piperaquine (PQ) | Piperaquine-D6 (PQ-D6) |

| Chemical Formula | C₂₉H₃₂Cl₂N₆ | C₂₉H₂₆D₆Cl₂N₆ |

| Monoisotopic Mass | 534.2117 g/mol | 540.2494 g/mol |

| Structure | A bisquinoline compound | Deuterated analog of Piperaquine |

Pharmacokinetic Profile of Piperaquine

Piperaquine is characterized by slow absorption and a multiphasic plasma concentration curve, which may be indicative of enterohepatic recycling.[4] It is highly bound to plasma proteins (>99%) and has a large volume of distribution, suggesting extensive tissue uptake.[4][5] The metabolism of piperaquine is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver, leading to the formation of metabolites such as a carboxylic acid derivative (M1) and a mono-N-oxide (M2).[4][6] Elimination occurs mainly through the feces, with a minor contribution from renal excretion.[1][4] The terminal elimination half-life of piperaquine is long, typically ranging from 20 to 30 days.[6]

Below is a diagram illustrating the pharmacokinetic pathway of piperaquine.

References

- 1. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]